molecular formula C11H12O3 B126464 Ethyl 4-acetylbenzoate CAS No. 38430-55-6

Ethyl 4-acetylbenzoate

Cat. No. B126464
Key on ui cas rn: 38430-55-6
M. Wt: 192.21 g/mol
InChI Key: GLOAPLPTWAXAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05424441

Procedure details

10 g of 4-acetylbenzoic acid ethyl ester and 40 g of ammonium acetate are dissolved in 210 ml of absolute methanol, and 3.63 g of sodium cyanoborohydride are added. The reaction solution is stirred for 24 hours at room temperature, cooled to 4° and adjusted to a pH of 1 by the addition of concentrated hydrochloric acid. The methanol is removed under reduced pressure and the suspension that remains is filtered. The aqueous tiltrate is washed with diethyl ether, adjusted to a pH of 10 at 4° by the addition of solid sodium hydroxide and extracted with diethyl ether. Drying is carried out over sodium sulfate and is followed by concentration to dryness by evaporation under reduced pressure, and the oil that remains is distilled under reduced pressure to give 1-(4-carboxyphenyl)ethylamine having a boiling point of 130°-140° (6×10-2 mbar).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH3:12])=[CH:7][CH:6]=1)C.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+].Cl>CO>[C:4]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:21])[CH3:12])=[CH:7][CH:6]=1)([OH:3])=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)C(C)=O)=O
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
210 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.63 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4°
CUSTOM
Type
CUSTOM
Details
The methanol is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the suspension that remains is filtered
WASH
Type
WASH
Details
The aqueous tiltrate is washed with diethyl ether
ADDITION
Type
ADDITION
Details
adjusted to a pH of 10 at 4° by the addition of solid sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
is followed by concentration to dryness by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the oil that remains is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05424441

Procedure details

10 g of 4-acetylbenzoic acid ethyl ester and 40 g of ammonium acetate are dissolved in 210 ml of absolute methanol, and 3.63 g of sodium cyanoborohydride are added. The reaction solution is stirred for 24 hours at room temperature, cooled to 4° and adjusted to a pH of 1 by the addition of concentrated hydrochloric acid. The methanol is removed under reduced pressure and the suspension that remains is filtered. The aqueous tiltrate is washed with diethyl ether, adjusted to a pH of 10 at 4° by the addition of solid sodium hydroxide and extracted with diethyl ether. Drying is carried out over sodium sulfate and is followed by concentration to dryness by evaporation under reduced pressure, and the oil that remains is distilled under reduced pressure to give 1-(4-carboxyphenyl)ethylamine having a boiling point of 130°-140° (6×10-2 mbar).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:14])[C:5]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH3:12])=[CH:7][CH:6]=1)C.C([O-])(=O)C.[NH4+].C([BH3-])#[N:21].[Na+].Cl>CO>[C:4]([C:5]1[CH:10]=[CH:9][C:8]([CH:11]([NH2:21])[CH3:12])=[CH:7][CH:6]=1)([OH:3])=[O:14] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C1=CC=C(C=C1)C(C)=O)=O
Name
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
210 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.63 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution is stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 4°
CUSTOM
Type
CUSTOM
Details
The methanol is removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
the suspension that remains is filtered
WASH
Type
WASH
Details
The aqueous tiltrate is washed with diethyl ether
ADDITION
Type
ADDITION
Details
adjusted to a pH of 10 at 4° by the addition of solid sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
is followed by concentration to dryness by evaporation under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the oil that remains is distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(O)C1=CC=C(C=C1)C(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.